molecular formula C18H17N3OS B4650863 N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide

N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Cat. No. B4650863
M. Wt: 323.4 g/mol
InChI Key: DWZZQUVZHPPEAZ-UHFFFAOYSA-N
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Description

N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. BTA-1 is a small molecule that has been shown to have a range of effects on the central nervous system, including the ability to enhance cognitive function, improve memory, and reduce anxiety.

Mechanism of Action

The mechanism of action of N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to increase the expression of certain genes that are involved in memory and learning.
Biochemical and Physiological Effects:
N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide has a range of biochemical and physiological effects on the central nervous system. It has been shown to enhance synaptic plasticity, increase the expression of certain genes involved in memory and learning, and improve cognitive function and memory. N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide has also been shown to reduce anxiety and improve mood in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide in lab experiments is that it is a small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the central nervous system. However, one limitation of using N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One area of interest is the development of more potent and selective analogs of N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide that can be used to further elucidate its mechanism of action. Another area of interest is the potential use of N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the potential benefits and limitations of using N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide in humans.

Scientific Research Applications

N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to enhance cognitive function and improve memory in animal models. Studies have also shown that N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide can reduce anxiety and improve mood in animal models.

properties

IUPAC Name

N-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13(22)20-16-9-7-15(8-10-16)17-12-23-18(21-17)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZZQUVZHPPEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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